molecular formula C26H20N4O4S B2387019 7-benzyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111973-90-0

7-benzyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Numéro de catalogue: B2387019
Numéro CAS: 1111973-90-0
Poids moléculaire: 484.53
Clé InChI: WIZQBILSGORMQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the quinazolinone class of heterocyclic molecules, characterized by a fused bicyclic core (benzene fused to a pyrimidinone ring). The structural complexity arises from substitutions at positions 6 and 7: a benzyl group at position 7 and a sulfanyl-linked 3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 4. Quinazolinones are widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. The presence of the 1,2,4-oxadiazole ring in this derivative suggests improved metabolic stability and binding affinity compared to simpler analogs .

Propriétés

IUPAC Name

7-benzyl-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-16-6-5-9-18(10-16)24-28-23(34-29-24)14-35-26-27-20-12-22-21(32-15-33-22)11-19(20)25(31)30(26)13-17-7-3-2-4-8-17/h2-12H,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZQBILSGORMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CC=C6)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-benzyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel addition to the family of quinazolinone derivatives. Its complex structure incorporates multiple reactive sites and ring systems, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N7O2SC_{21}H_{17}N_{7}O_{2}S with a molecular weight of 399.4 g/mol. The structure features a quinazolinone backbone fused with a dioxole and oxadiazole ring, along with a thiophenic moiety that enhances its reactivity.

PropertyValue
Molecular FormulaC21H17N7O2S
Molecular Weight399.4 g/mol
CAS Number1040638-68-3

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole and quinazolinone moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown inhibitory effects against various cancer cell lines.

A study reported that certain oxadiazole derivatives exhibited moderate cytotoxic activity against human cancer cell lines with IC50 values ranging from 18.17 μg/mL to 43.03 μg/mL compared to standard chemotherapeutics like vinblastine . The specific activity of our compound against cancer cell lines remains to be fully characterized; however, its structural similarity suggests potential efficacy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against key enzymes such as Glycogen Synthase Kinase 3 (GSK-3) . In vitro assays indicated that modifications in the structure significantly affect inhibitory potency. For example, compounds with similar scaffolds showed varying degrees of inhibition (Table 2).

Table 2: GSK-3 Inhibition Data

CompoundGSK-3α Inhibition [%]GSK-3β Inhibition [%]
Compound 18045
Compound 2360
Compound 34842

The biological activity of 7-benzyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. Molecular docking studies suggest high binding affinities with GSK-3 and other targets relevant in cancer pathways.

Case Studies and Research Findings

  • In vitro Studies : A study focused on the synthesis and biological evaluation of various quinazolinone derivatives revealed that modifications in the oxadiazole ring can enhance anticancer activity . The compound's unique structure may allow it to modulate pathways involved in cell proliferation and apoptosis.
  • Pharmacological Screening : Another investigation into oxadiazole derivatives highlighted their broad spectrum of biological activities including anti-inflammatory and antibacterial effects . Such findings support the potential for our compound in diverse therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a quinazolinone core, 1,2,4-oxadiazole, and [1,3]dioxolo groups. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Key Features
7-Benzyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one Quinazolinone Benzyl (position 7); 1,2,4-oxadiazole-sulfanyl (position 6); [1,3]dioxolo group Enhanced rigidity, potential dual H-bonding via oxadiazole and dioxolo groups
3-(2-Phenyl-1H-benzimidazol-5-yl)-3H-quinazolin-4-one derivatives (8a-8f) Quinazolinone-benzimidazole hybrid Benzimidazole at position 3 Cytotoxic activity via DNA intercalation; moderate solubility
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8) Triazolo-quinazoline Cinnamoyl at position 6; methyl at position 3 Anticonvulsant activity; improved lipophilicity
2-(3-Substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives (8a-8b) Triazolo-quinazoline Acetate esters at position 2 Tunable pharmacokinetics via ester hydrolysis

Table 1: Comparative Pharmacological Data

Compound Biological Activity Key Interactions/Mechanism Reference
7-Benzyl-6-(oxadiazole-sulfanyl)-quinazolin-8-one AChE inhibition (predicted) H-bonding with PHE A:295; π-π stacking via oxadiazole
Benzimidazole-quinazolinone hybrids (8a-8f) Cytotoxicity (IC₅₀: 12–45 μM) DNA intercalation; topoisomerase I/II inhibition
Triazolo-quinazoline derivatives (8a-8b) Anticonvulsant (ED₅₀: 25 mg/kg) GABA receptor modulation

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.